molecular formula C8H8N4O B3029127 2,6-Diamino-4-hydroxyquinazoline CAS No. 53745-23-6

2,6-Diamino-4-hydroxyquinazoline

Cat. No.: B3029127
CAS No.: 53745-23-6
M. Wt: 176.18 g/mol
InChI Key: YCRCNZBZUQLULA-UHFFFAOYSA-N
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Description

2,6-Diaminoquinazolin-4-ol is a heterocyclic aromatic compound belonging to the class of quinazolinamines. It contains a quinazoline moiety substituted by two amino groups at positions 2 and 6, and a hydroxyl group at position 4.

Biochemical Analysis

Biochemical Properties

2,6-Diamino-4-hydroxyquinazoline plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can influence the regulation of glucose metabolism. Additionally, quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been shown to induce cellular apoptosis and cell cycle arrest in cancer cells . This indicates that this compound may have potential as an antitumor agent by disrupting the proliferation of cancer cells and altering their metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Quinazoline derivatives, including this compound, can inhibit enzymes such as α-glucosidase by binding to their active sites . This inhibition can lead to a decrease in enzyme activity, thereby affecting metabolic processes. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that quinazoline derivatives can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its efficacy and potential side effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with α-glucosidase, for example, affects glucose metabolism by inhibiting the enzyme’s activity . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, quinazoline derivatives have been shown to interact with other metabolic enzymes, further highlighting their role in biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm can influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminoquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: Industrial production of 2,6-diaminoquinazolin-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminoquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diaminoquinazolin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminoquinazolin-4-ol is unique due to the presence of both amino groups and a hydroxyl group on the quinazoline ring.

Properties

IUPAC Name

2,6-diamino-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCNZBZUQLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332269
Record name 2,6-Diamino-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53745-23-6
Record name 2,6-diaminoquinazolin-4-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,6-Diamino-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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